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Compound of Interest

Compound Name:

2',2,2,3'-

TETRAMETHYLPROPIOPHENO

NE

Cat. No.: B1357980 Get Quote

A Note on Nomenclature: The initial topic of this guide was a cost-benefit analysis of "2',2,2,3'-
Tetramethylpropiophenone." However, a thorough search of chemical databases and

scientific literature did not yield a commercially available or widely researched photoinitiator

with this specific name. It is likely that this name contains a typographical error. Therefore, this

guide will focus on a structurally similar and commercially relevant photoinitiator, 2,4,6-

Trimethylpropiophenone. For a comprehensive analysis, we will compare it with three other

widely used photoinitiators: Camphorquinone (CQ), Phenylbis(2,4,6-

trimethylbenzoyl)phosphine oxide (BAPO), and 2-Hydroxy-2-methylpropiophenone.

This guide is intended for researchers, scientists, and drug development professionals,

providing a detailed comparison of these photoinitiators' performance, supported by

experimental data and protocols.

Overview of Compared Photoinitiators
Photopolymerization is a critical process in various scientific and industrial applications,

including drug delivery systems, dental materials, and 3D printing. The choice of photoinitiator

is paramount as it significantly influences the polymerization kinetics, the final properties of the

polymer, and the overall cost-effectiveness of the process.

2,4,6-Trimethylpropiophenone: A Type I photoinitiator that undergoes α-cleavage upon UV

irradiation to form free radicals.
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Camphorquinone (CQ): A Type II photoinitiator commonly used in dental composites, which

requires a co-initiator (typically an amine) to generate radicals. It is sensitive to visible blue

light.[1]

Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO): A highly efficient Type I

photoinitiator known for its excellent photobleaching properties and ability to cure thick

sections. It can generate four free radicals from a single molecule, contributing to its high

efficiency.[2]

2-Hydroxy-2-methylpropiophenone: A versatile and efficient Type I photoinitiator for UV-

curable systems, known for its rapid cure speeds and minimal yellowing.[3][4]

Performance Comparison
The following tables summarize the key performance indicators for the selected photoinitiators

based on available experimental data.

Table 1: General and Photochemical Properties
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Property
2,4,6-
Trimethylpropi
ophenone

Camphorquino
ne (CQ)

Phenylbis(2,4,
6-
trimethylbenzo
yl)phosphine
oxide (BAPO)

2-Hydroxy-2-
methylpropiop
henone

CAS Number 2040-15-5 10373-78-1 162881-26-7 7473-98-5

Molecular

Formula
C₁₂H₁₆O C₁₀H₁₄O₂ C₂₆H₂₇O₃P C₁₀H₁₂O₂

Molecular Weight 176.25 g/mol [5] 166.22 g/mol 418.46 g/mol 164.20 g/mol

Type Type I Type II Type I Type I

Absorption Max

(λmax)
~275, 330 nm ~468 nm ~370, 405 nm[6] ~245, 330 nm

Quantum Yield

(Φ)

Data not readily

available
~0.07[7]

~0.6 (five times

higher than CQ)

[2][8]

Data not readily

available

Molar Extinction

Coefficient (ε)

Data not readily

available
33 L/mol·cm 870 L/mol·cm[2]

Data not readily

available

Table 2: Performance in Polymerization and Material Properties
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Performance
Metric

2,4,6-
Trimethylpropi
ophenone

Camphorquino
ne (CQ)

Phenylbis(2,4,
6-
trimethylbenzo
yl)phosphine
oxide (BAPO)

2-Hydroxy-2-
methylpropiop
henone

Polymerization

Rate
Moderate to High

Slow, requires

co-initiator[7]
Very High[9] High

Degree of

Conversion (DC)
Good

Moderate,

dependent on

co-initiator and

light intensity

High, can

achieve high DC

even in thick

sections[10]

High, leads to

compact polymer

structure[11]

Yellowing Low to Moderate

High, due to its

inherent yellow

color[1]

Low, due to

photobleaching

Low, known for

non-yellowing

characteristics[3]

Biocompatibility
Data not readily

available

Generally good

for dental

applications

Concerns about

cytotoxicity

exist[12]

Generally

considered safe

for many

applications

Co-initiator

Required
No

Yes (e.g., tertiary

amines)
No[2] No

Cost-Benefit Analysis
The selection of a photoinitiator is often a trade-off between performance and cost. The

following table provides an approximate cost comparison based on currently available data

from laboratory chemical suppliers. Bulk pricing for industrial applications may vary

significantly.

Table 3: Approximate Cost Comparison
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Photoinitiator Purity Quantity
Approximate
Price (USD)

Price per Gram
(USD)

2,4,6-

Trimethylpropiop

henone

- - - -

Camphorquinone

(CQ)
97% 5 g $104.00 $20.80

99% 5 g $72.25 - $97.60 $14.45 - $19.52

99% 25 g $85.13 $3.41

Phenylbis(2,4,6-

trimethylbenzoyl)

phosphine oxide

(BAPO)

99% - - -

2-Hydroxy-2-

methylpropiophe

none

97% 50 mL (53.85 g) $62.70 $1.16

>96.0% 25 g $46.00 $1.84

Analysis:

2,4,6-Trimethylpropiophenone: While specific performance data is less abundant in readily

available literature compared to the others, its structural similarity to other efficient Type I

initiators suggests it would be a cost-effective option if performance requirements are met. Its

primary benefit would be in applications where the yellowing of Camphorquinone is

undesirable.

Camphorquinone (CQ): CQ is a widely used and well-characterized photoinitiator, especially

in the dental field. Its main advantages are its sensitivity to visible light, allowing for safer

curing conditions, and its established track record. However, its significant drawbacks are its

lower efficiency, the need for a co-initiator, and the yellow tint it imparts to the final product.[1]

Its cost is moderate.
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Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO): BAPO is a high-performance

photoinitiator, offering high polymerization rates and excellent cure depth.[2][10] This makes

it ideal for demanding applications such as 3D printing and the curing of pigmented or thick

materials. Its photobleaching properties are also a significant advantage for color-sensitive

applications. However, it is generally the most expensive option among the four and has

some reported cytotoxicity concerns.[12]

2-Hydroxy-2-methylpropiophenone: This photoinitiator presents a good balance of

performance and cost. It is highly efficient, non-yellowing, and relatively inexpensive, making

it a popular choice for a wide range of applications in coatings, inks, and adhesives.[3][4]

Experimental Protocols
Below are detailed methodologies for key experiments related to the evaluation of photoinitiator

performance.

Measurement of Degree of Conversion (DC) using FTIR
Spectroscopy
This protocol is a standard method for determining the extent of polymerization.[13][14]

Objective: To quantify the percentage of monomer double bonds converted to single bonds

during polymerization.

Materials and Equipment:

Monomer/oligomer resin formulation

Photoinitiator

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR)

accessory

Light-curing unit with a specific wavelength and intensity output

Molds for sample preparation (e.g., silicone molds)

Micrometer
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Procedure:

Sample Preparation:

Prepare the photopolymerizable resin by mixing the monomer(s), oligomer(s), and the

desired concentration of the photoinitiator (e.g., 0.5-2 wt%). Ensure thorough mixing in a

dark environment to prevent premature polymerization.

Place a small amount of the uncured resin on the ATR crystal of the FTIR spectrometer to

record the spectrum of the uncured material. This will serve as the reference. The peak

corresponding to the C=C double bond stretching (typically around 1638 cm⁻¹) is of

primary interest. An internal standard peak that does not change during polymerization

(e.g., an aromatic C=C peak around 1608 cm⁻¹) should also be identified.

Photopolymerization:

Place the resin in a mold of known thickness.

Position the light guide of the curing unit at a fixed distance from the sample surface.

Irradiate the sample for a predetermined time.

FTIR Analysis of Cured Sample:

After curing, immediately record the FTIR spectrum of the polymerized sample in the

same manner as the uncured sample.

Calculation of Degree of Conversion:

The degree of conversion (DC) is calculated using the following formula, based on the

changes in the peak heights or areas of the aliphatic C=C peak and the internal standard

peak before and after curing:

Mechanical Testing: Flexural Strength
This protocol determines the material's ability to resist bending forces.

Objective: To measure the flexural strength and modulus of the cured polymer.
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Materials and Equipment:

Universal Testing Machine (UTM) with a three-point bending fixture

Rectangular molds for specimen preparation (e.g., 25 x 2 x 2 mm)

Light-curing unit

Calipers for precise measurement of specimen dimensions

Procedure:

Specimen Preparation:

Prepare the photopolymer resin as described in the previous protocol.

Fill the rectangular molds with the resin, ensuring no air bubbles are trapped.

Cure the specimens according to the desired protocol. It's often necessary to cure from

multiple sides to ensure thorough polymerization.

After curing, remove the specimens from the molds and store them under controlled

conditions (e.g., 24 hours at 37°C) to allow for post-curing.

Testing:

Measure the dimensions of each specimen accurately using calipers.

Set up the three-point bending test on the UTM. The span length should be appropriate for

the specimen size.

Place the specimen on the supports of the fixture.

Apply a load at a constant crosshead speed (e.g., 1 mm/min) until the specimen fractures.

Data Analysis:

The flexural strength (σ) and flexural modulus (E) are calculated from the load-deflection

curve using standard formulas.
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Visualizations
Photoinitiation Mechanisms
The following diagrams illustrate the initiation mechanisms for Type I and Type II

photoinitiators.

Photoinitiator (PI) Excited State (PI*)hv (UV Light) Free Radicals (R•)α-cleavage Monomer (M)Initiation Propagating Polymer (RM•)

Click to download full resolution via product page

Caption: Type I Photoinitiation Mechanism.

Photoinitiator (PI) Excited State (PI*)hv (Light) Co-initiator (CoI)H-abstraction / Electron Transfer Free Radicals (R•) Monomer (M)Initiation Propagating Polymer (RM•)

Click to download full resolution via product page

Caption: Type II Photoinitiation Mechanism.

Experimental Workflow
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Caption: General Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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